デヒドロエボジアミン

概要

説明

科学的研究の応用

Dehydroevodiamine has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a precursor for other bioactive compounds . In biology and medicine, dehydroevodiamine is investigated for its neuroprotective effects, particularly in the treatment of Alzheimer’s disease and other neurodegenerative disorders . It also shows promise in treating chronic stress, amnesia, chronic atrophic gastritis, gastric ulcers, and rheumatoid arthritis . Additionally, dehydroevodiamine has anti-inflammatory effects and can downregulate pro-inflammatory cytokines and inflammatory mediators .

作用機序

デヒドロエボジアミンの作用機序は、様々な分子標的と経路との相互作用を含みます。 デヒドロエボジアミンは、MPP+やH2O2によって引き起こされる損傷からPC12細胞を保護することにより、神経保護効果を発揮します . デヒドロエボジアミンは、炎症性サイトカインと炎症性メディエーターをダウンレギュレートすることにより、抗炎症効果も発揮します . 薬理効果に関与する分子標的と経路を完全に解明するためには、さらなる研究が必要です。

生化学分析

Biochemical Properties

DHE interacts with various enzymes, proteins, and other biomolecules. It has a wide spectrum of pharmacological properties in the central nervous system, cardiovascular system, and digestive system . It also has anti-inflammatory effects via downregulating pro-inflammatory cytokines and inflammatory mediators .

Cellular Effects

DHE has shown to have significant effects on various types of cells and cellular processes. It has been found to promote the apoptosis of Huh-7 and PLC cells . In addition, DHE treatment reduced the expression of pro-inflammatory factors in adjuvant-induced arthritis rats .

Molecular Mechanism

DHE exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the key enzymes HK2, PFKFB3, and LDHA of the glycolysis pathway, thus inhibiting glucose uptake and lactic acid production . Furthermore, DHE inhibited the phosphorylation levels of p38, JNK, and ERK proteins in TNF-α-treated MH7A cells .

Temporal Effects in Laboratory Settings

It has been observed that DHE has a relatively good oral absorption effect in the mean concentration curves in rat plasma and high absorption in the gastrointestinal tract .

Dosage Effects in Animal Models

The effects of DHE vary with different dosages in animal models. For instance, DHE administration had an excellent therapeutic impact on the adjuvant-induced arthritis rat model, substantially relieving joint swelling, inhibiting synovial pannus hyperplasia, and decreasing joint scores .

Metabolic Pathways

DHE is involved in various metabolic pathways. It primarily modulates the glycolysis/gluconeogenesis pathway . It can inhibit the key enzymes HK2, PFKFB3, and LDHA of the glycolysis pathway, thus inhibiting glucose uptake and lactic acid production .

Transport and Distribution

DHE can more easily pass through the phospholipid bilayer than evodiamine because it has a more planar stereo-structure . Therefore, DHE is more likely to pass across the blood-brain barrier and enter the brain in a tissue-specific manner .

Subcellular Localization

Due to its planar stereo-structure, it is expected to have a wide distribution within cells .

準備方法

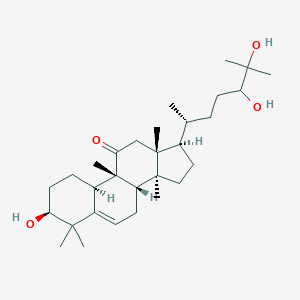

デヒドロエボジアミンは、いくつかの方法によって合成できます。 1つのアプローチは、塩酸酸性アセトン中でエボジアミンをデヒドロエボジアミン塩酸塩に変換することを含みます . この化合物は、再結晶によっても得ることができ、無水物、メタノール溶媒和物、二水和物、三水和物などの異なる固体形態になります . 工業生産方法は、これらの合成経路を最適化して、高収率と高純度を実現することに重点を置いています。

化学反応の分析

デヒドロエボジアミンは、酸化、還元、置換などの様々な化学反応を起こします。 これらの反応に一般的に使用される試薬には、塩酸、アセトン、その他の溶媒などがあります . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、デヒドロエボジアミン塩酸塩は、高温でルタエカルピンに変換できます .

科学研究の応用

デヒドロエボジアミンは、幅広い科学研究の応用を持っています。 化学では、そのユニークな構造特性と、他の生物活性化合物の前駆体としての可能性について研究されています . 生物学と医学では、デヒドロエボジアミンは、特にアルツハイマー病やその他の神経変性疾患の治療における神経保護効果について研究されています . また、慢性ストレス、記憶喪失、慢性萎縮性胃炎、胃潰瘍、関節リウマチの治療にも有望です . さらに、デヒドロエボジアミンは抗炎症効果があり、炎症性サイトカインと炎症性メディエーターをダウンレギュレートすることができます .

類似化合物との比較

デヒドロエボジアミンは、エボジアミンやルタエカルピンなどの他のキナゾリンアルカロイドと類似しています。 デヒドロエボジアミンは、これらの化合物とは異なるユニークな特性を持っています。 例えば、デヒドロエボジアミンは、エボジアミンと比較して、より平面的な立体構造を持っており、リン脂質二重層をより簡単に通過し、血液脳関門を通過することができます . これは、デヒドロエボジアミンが脳を標的とし、神経保護効果を発揮する際に、より効果的であることを意味します . その他の類似化合物には、水溶性が高く、バイオアベイラビリティが向上したカルボキシ-デヒドロエボジアミン塩酸塩などがあります .

特性

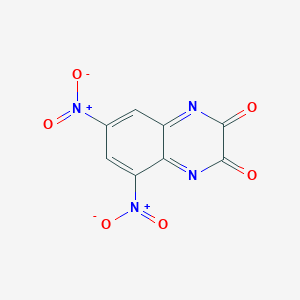

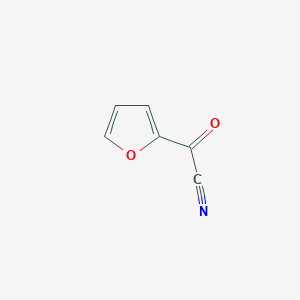

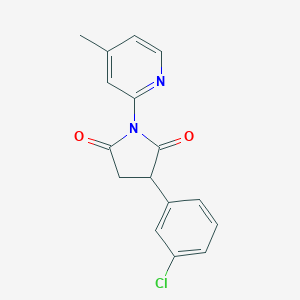

IUPAC Name |

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHNSVKJHXSKKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67909-49-3 | |

| Record name | Dehydroevodiamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NT3HW64V9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

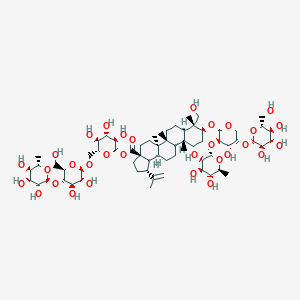

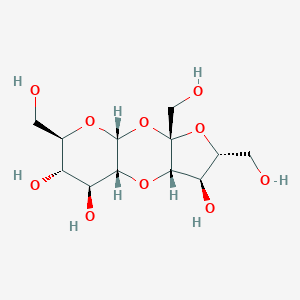

![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)